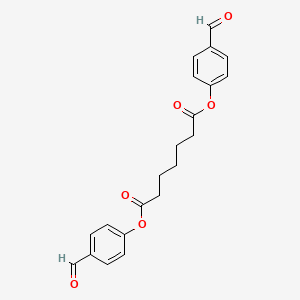![molecular formula C12H17O4P B14300205 Methyl 3-[methoxy(phenyl)phosphoryl]butanoate CAS No. 114431-64-0](/img/no-structure.png)
Methyl 3-[methoxy(phenyl)phosphoryl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[methoxy(phenyl)phosphoryl]butanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is characterized by the presence of a methoxy group, a phenyl group, and a phosphoryl group attached to a butanoate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[methoxy(phenyl)phosphoryl]butanoate typically involves the esterification of 3-[methoxy(phenyl)phosphoryl]butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous esterification processes. The use of a fixed-bed reactor with an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, allows for efficient and scalable production. The reaction mixture is continuously fed into the reactor, and the ester product is separated and purified through distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or phosphoryl groups, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted esters or phosphoryl derivatives.
Applications De Recherche Scientifique
Methyl 3-[methoxy(phenyl)phosphoryl]butanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Propriétés
| 114431-64-0 | |
Formule moléculaire |
C12H17O4P |
Poids moléculaire |
256.23 g/mol |
Nom IUPAC |
methyl 3-[methoxy(phenyl)phosphoryl]butanoate |
InChI |
InChI=1S/C12H17O4P/c1-10(9-12(13)15-2)17(14,16-3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
Clé InChI |
ISJISEPSJFDVEO-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)OC)P(=O)(C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


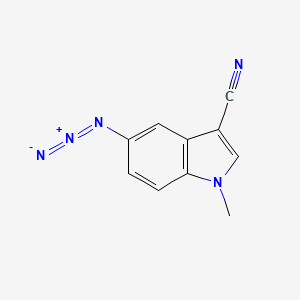
![2,2-Dimethyl-N-{4-[(6-methylpyridin-2-yl)sulfanyl]phenyl}propanamide](/img/structure/B14300143.png)
![3a,6,6,7b-Tetramethyloctahydrocyclobuta[4,5]indeno[5,6-b]oxiren-4(3ah)-one](/img/structure/B14300150.png)
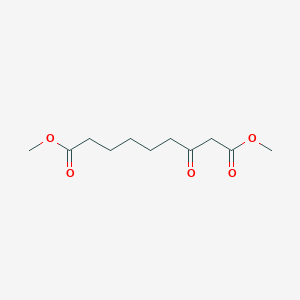
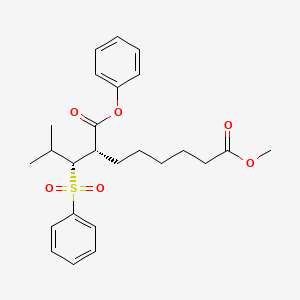
![2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol](/img/structure/B14300169.png)
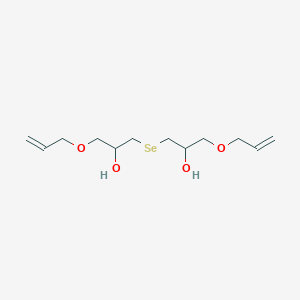
![2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14300186.png)

![N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide](/img/structure/B14300197.png)
